molecular formula C9H10ClN B1457163 5-chloro-2-methyl-2,3-dihydro-1H-indole CAS No. 68579-13-5

5-chloro-2-methyl-2,3-dihydro-1H-indole

Cat. No. B1457163
CAS RN: 68579-13-5
M. Wt: 167.63 g/mol
InChI Key: LFMPGQVKFLTDCT-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of compounds known as indolines . These compounds contain an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .


Synthesis Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . The synthesis of indole derivatives has been a focus of the chemical community due to their various biologically vital properties .

Scientific Research Applications

Synthesis and Characterization

Molecular Docking and Biological Activity

  • Crystal Structure Analysis

    Vázquez-Vuelvas et al. (2011) synthesized and determined the crystal structure of 2,3-dihydro-2-(R-Phenylacylidene)-1,3,3-trimethyl-1H-indole derivatives, providing valuable information for the understanding of molecular interactions and potential pharmaceutical applications O. F. Vázquez-Vuelvas, D. Morales‐Morales, J. M. Germán-Acacio, M. Tlenkopatchev, & Armando Pineda-Contreras, 2011.

  • Biocatalytic Applications

    Zhang et al. (2019) explored the biocatalytic application of Bacillus cereus WZZ006 strain for the synthesis of (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester, an intermediate of indoxacarb, demonstrating the compound's relevance in agricultural chemistry Yinjun Zhang, Hongyun Zhang, Feifei Cheng, Ying Xia, Jian-yong Zheng, & Zhao Wang, 2019.

Future Directions

Indole derivatives, including 5-chloro-2-methyl-2,3-dihydro-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

properties

IUPAC Name

5-chloro-2-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMPGQVKFLTDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methyl-2,3-dihydro-1H-indole

CAS RN

68579-13-5
Record name 5-chloro-2-methyl-2,3-dihydro-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-methylindole (1.00 g, 6.04 mmol) in acetic acid (7 ml) was added portionwise sodium cyanoborohydride (0.76 g, 12.1 mmol) and the reaction mixture was stirred at room temperature for 16 hours. The resulting solution was diluted with ethyl acetate and washed sequentially with water and with 5 N aq. sodium hydroxide solution. The organic phase was dried over sodium sulphate and concentrated in vacuo. The residue was purified by chromatography on silica gel (eluant: heptane/ethyl acetate gradient) to yield the title compound as a colourless oil (1.00 g, 100%); MS (ISP): 170.2 ([{37Cl}M+H]+), 168.3 ([{35Cl}M+H]+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-2-methyl-2,3-dihydro-1H-indole
Reactant of Route 2
5-chloro-2-methyl-2,3-dihydro-1H-indole
Reactant of Route 3
5-chloro-2-methyl-2,3-dihydro-1H-indole
Reactant of Route 4
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5-chloro-2-methyl-2,3-dihydro-1H-indole
Reactant of Route 5
5-chloro-2-methyl-2,3-dihydro-1H-indole
Reactant of Route 6
5-chloro-2-methyl-2,3-dihydro-1H-indole

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